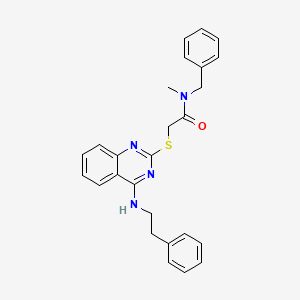![molecular formula C20H18BrClFN3O B2637788 3-(4-Bromophenyl)-8-(2-chloro-6-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1216555-47-3](/img/structure/B2637788.png)
3-(4-Bromophenyl)-8-(2-chloro-6-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-8-(2-chloro-6-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H18BrClFN3O and its molecular weight is 450.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors
A study synthesized and evaluated a series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring systems as potential epidermal growth factor receptor inhibitors. Notably, one derivative exhibited potent inhibitory activity and moderate antiproliferative activity against the MCF-7 cell line in vitro. Docking simulation provided insights into the probable binding model, suggesting the compound could serve as a building block for designing further inhibitors (Fleita, Sakka, & Mohareb, 2013).
ORL1 (orphanin FQ/nociceptin) Receptor Agonists
Research aimed at discovering high-affinity ligands for the human ORL1 receptor led to the synthesis of a series of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones. These compounds exhibited high affinity for the ORL1 receptor and acted as full agonists in biochemical assays. The study provided significant structure-activity relationship insights and biochemical characterization of these compounds (Röver et al., 2000).
Synthesis of Neuroleptic Agents
A research article detailed the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents, using a key intermediate that involved the rhodium-catalyzed hydroformylation of certain alcohol compounds. The study outlined the preparative route and the subsequent yields of these pharmaceuticals, providing a foundation for synthesizing related compounds (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Anticonvulsant Activity
A paper explored the synthesis and anticonvulsant activity of a series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, revealing that certain derivatives exhibited significant anticonvulsant activity. The study also delved into the molecular electrostatic potentials to differentiate between active and inactive molecules (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak-Wojciechowska, 2006).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-8-[(2-chloro-6-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClFN3O/c21-14-6-4-13(5-7-14)18-19(27)25-20(24-18)8-10-26(11-9-20)12-15-16(22)2-1-3-17(15)23/h1-7H,8-12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLHTKONEGHBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
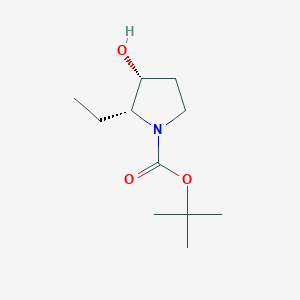
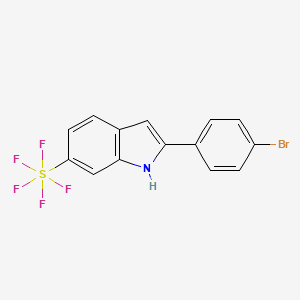
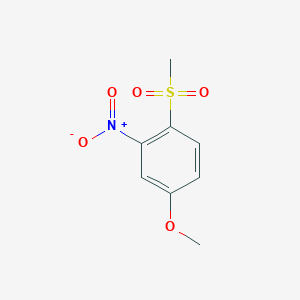
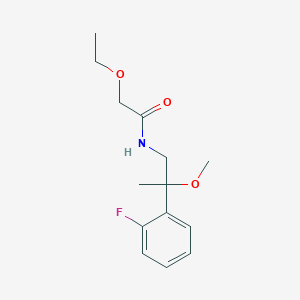
![3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2637710.png)
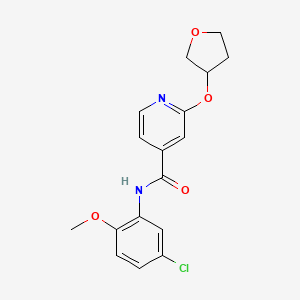
![3-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2637712.png)
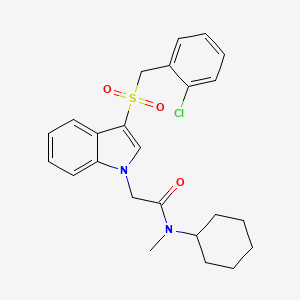
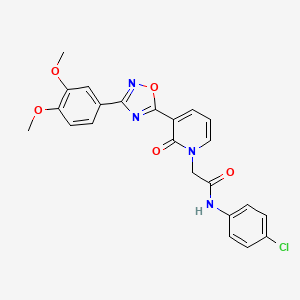
![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2637718.png)
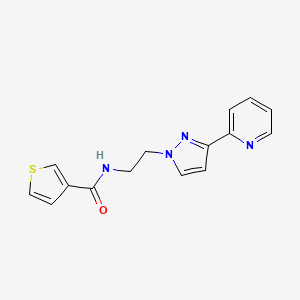
![(Z)-3-(2-methoxyethyl)-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2637722.png)

